![molecular formula C17H17N5O2 B2650915 (E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide CAS No. 2035008-37-6](/img/structure/B2650915.png)
(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide” is a complex organic compound. It contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of heterocycle . The compound also includes a methoxy group (OCH3) and an acrylamide moiety.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazolo[4,3-b]pyridazine ring is a fused ring system, which could contribute to the compound’s stability and reactivity .Aplicaciones Científicas De Investigación
Antihistaminic and Anti-inflammatory Applications
Research has shown the synthesis of compounds, including triazolo[4,3-b]pyridazine derivatives, for potential use in treating conditions like atopic dermatitis and allergic rhinitis due to their antihistaminic and anti-inflammatory activities. A study highlighted a compound with potent antihistaminic activity and an inhibitory effect on eosinophil infiltration, which could be beneficial for topical antigen challenges in sensitized models (Gyoten et al., 2003).
Anti-asthmatic Potential
Another study synthesized and evaluated omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. The research pointed towards their promising anti-asthmatic activity, suggesting potential therapeutic applications for respiratory diseases (Kuwahara et al., 1997).
Antiviral Activity
Compounds derived from triazolo[4,3-b]pyridazine have been investigated for their antiviral properties, particularly against hepatitis A virus (HAV), showing promising results in reducing virus count through plaque reduction infectivity assays. This indicates potential applications in developing antiviral therapeutics (Shamroukh & Ali, 2008).
Anticancer Activity
Triazolo[4,3-b]pyridazine derivatives have been explored for their in vitro cytotoxic antitumor properties, showcasing moderate to potent antiproliferative activity. This suggests their potential in contributing to anticancer drug development, indicating the versatility of triazolo[4,3-b]pyridazine compounds in medicinal chemistry (Rakib et al., 2006).
Antioxidant Properties
Research into the synthesis of novel triazolo[4,3-b][1,2,4]triazines has demonstrated significant antioxidant abilities, potentially offering a new avenue for developing antioxidative agents. Certain compounds exhibited antioxidant activity higher than known standards, indicating their potential in oxidative stress-related therapies (Shakir et al., 2017).
Propiedades
IUPAC Name |
(E)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methyl-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12(10-13-6-4-3-5-7-13)17(23)18-11-15-20-19-14-8-9-16(24-2)21-22(14)15/h3-10H,11H2,1-2H3,(H,18,23)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXGJHPQWSJMLU-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.